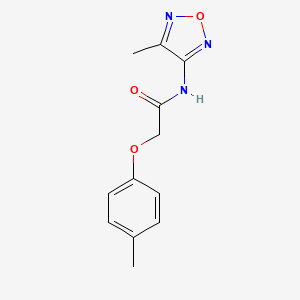![molecular formula C24H23NO4 B11392226 N-(2-Phenylethyl)-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11392226.png)
N-(2-Phenylethyl)-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a fused chromone ring system and an acetamide functional group. The phenethyl group (C6H5CH2) is attached to the nitrogen atom of the acetamide.
- This compound may have applications in various fields due to its unique structure.
N-(2-Phenylethyl)-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide: .
Preparation Methods
Synthetic Routes: The synthesis of N-phenethylacetamide involves acetylation of phenethylamine (CHCHNH) with acetic anhydride or acetyl chloride.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: N-phenethylacetamide may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions.
Scientific Research Applications
Chemistry: N-phenethylacetamide serves as a building block for more complex molecules due to its versatile reactivity.
Biology: It may be used in studies related to neurotransmitters or as a precursor for drug development.
Medicine: Research into its potential pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Limited industrial applications, but its derivatives could find use in specialty chemicals.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C24H23NO4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C24H23NO4/c1-14-16(3)28-21-13-22-19(11-18(14)21)15(2)20(24(27)29-22)12-23(26)25-10-9-17-7-5-4-6-8-17/h4-8,11,13H,9-10,12H2,1-3H3,(H,25,26) |
InChI Key |
MPTCCXXUHJFHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B11392145.png)
![5,7-dimethyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392154.png)
![1-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11392158.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11392168.png)
![Methyl 2-[({5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11392180.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11392182.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,5-trimethoxybenzamide](/img/structure/B11392193.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11392201.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B11392206.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B11392216.png)

![4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11392224.png)
